molecular formula C7H14ClNO B059730 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride CAS No. 1331847-92-7

3-Azabicyclo[3.2.1]octan-8-ol hydrochloride

Cat. No. B059730
CAS RN: 1331847-92-7
M. Wt: 163.64 g/mol
InChI Key: YCMFHKGTJWAZSH-UHFFFAOYSA-N
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Description

Endo-3-azabicyclo[3.2.1]octan-8-ol hydrochloride, also known by its CAS Number 240401-14-3, is a chemical compound with a molecular weight of 163.65 . Its IUPAC name is (1R,5S)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride .


Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved through asymmetric 1,3-dipolar cycloadditions . The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been applied in the synthesis of tropane alkaloids .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO.ClH/c9-7-5-1-2-6(7)4-8-3-5;/h5-9H,1-4H2;1H/t5-,6+,7? . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, can be constructed using 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride . Tropane alkaloids display a wide array of interesting biological activities, and research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Organic Synthesis

3-Azabicyclo[3.2.1]octan-8-ol hydrochloride is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of complex organic molecules, contributing to the development of new pharmaceuticals, agrochemicals, and dyestuffs .

Stereochemical Control

The stereochemical control in the synthesis of 8-azabicyclo[3.2.1]octane can be achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives . This allows for the creation of molecules with specific stereochemistry, which is crucial in the development of pharmaceuticals .

Molecular Weight Determination

The molecular weight of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride can be determined using various analytical techniques . This information is essential in characterizing the compound and confirming its identity in research settings .

Phase Change Data

The phase change data of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride can be obtained, which is useful in understanding its physical properties and behavior under different conditions .

Gas Phase Ion Energetics Data

The gas phase ion energetics data of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride can be obtained . This data is useful in studies involving mass spectrometry and other gas phase techniques .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is present in 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, is a central core of the family of tropane alkaloids . As such, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that future research may continue to explore the synthesis and applications of compounds with this structure.

Mechanism of Action

Target of Action

The primary targets of 3-Azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of 3-Azabicyclo[32It’s known that tropane alkaloids, which share a similar structure, interact with their targets in a variety of ways, leading to a wide array of biological activities .

Biochemical Pathways

The specific biochemical pathways affected by 3-Azabicyclo[32Given its structural similarity to tropane alkaloids , it can be inferred that it may affect similar pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Azabicyclo[32Factors such as lipophilicity and water solubility are known to impact a compound’s bioavailability .

Result of Action

The molecular and cellular effects of 3-Azabicyclo[32It’s known that compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, display a wide array of interesting biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride. For instance, it should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents for optimal stability .

properties

IUPAC Name

3-azabicyclo[3.2.1]octan-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-5-1-2-6(7)4-8-3-5;/h5-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMFHKGTJWAZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.2.1]octan-8-ol hydrochloride

CAS RN

1523618-33-8, 1331847-92-7
Record name 3-Azabicyclo[3.2.1]octan-8-ol, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-azabicyclo[3.2.1]octan-8-ol
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